(R)-1-((Benzyloxy)carbonyl)-3-methylpiperidine-3-carboxylic acid
CAS No.:
Cat. No.: VC15786933
Molecular Formula: C15H19NO4
Molecular Weight: 277.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H19NO4 |
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Molecular Weight | 277.31 g/mol |
IUPAC Name | (3R)-3-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
Standard InChI | InChI=1S/C15H19NO4/c1-15(13(17)18)8-5-9-16(11-15)14(19)20-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,17,18)/t15-/m1/s1 |
Standard InChI Key | VTRVUNGMWPPWGP-OAHLLOKOSA-N |
Isomeric SMILES | C[C@]1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES | CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Configuration
The molecular formula of (R)-1-((Benzyloxy)carbonyl)-3-methylpiperidine-3-carboxylic acid is C₁₅H₁₉NO₄, with a molecular weight of 277.32 g/mol. The piperidine ring adopts a chair conformation, stabilized by the equatorial positioning of the methyl and carboxylic acid groups. The benzyloxycarbonyl (Cbz) group protects the amine functionality, enabling selective deprotection during synthetic sequences .
Physicochemical Characteristics
Property | Value |
---|---|
Melting Point | Not reported |
Boiling Point | Decomposes before boiling |
Density | ~1.3 g/cm³ (estimated) |
Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
Storage Conditions | -20°C in anhydrous environment |
The compound’s stability is contingent on low-temperature storage to prevent hydrolysis of the Cbz group or decarboxylation .
Synthesis and Preparation Methods
Synthetic Routes
The synthesis typically involves a multi-step sequence:
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Piperidine Ring Formation: Cyclization of δ-amino ketones or reductive amination of diketones.
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Cbz Protection: Treatment with benzyl chloroformate under basic conditions (e.g., aqueous NaOH) to install the Cbz group.
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Methyl and Carboxylic Acid Introduction: Alkylation or Michael addition to introduce the methyl group, followed by oxidation to the carboxylic acid.
Industrial Production
Industrial-scale synthesis employs optimized conditions:
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Catalysts: Palladium on carbon (Pd/C) for hydrogenolysis steps.
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Solvents: Tetrahydrofuran (THF) or ethyl acetate for intermediates.
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Yield Optimization: Reaction monitoring via HPLC ensures >90% purity post-crystallization .
Chemical Reactions and Reactivity
Deprotection of the Cbz Group
The Cbz group is selectively removed under hydrogenolysis or acidic conditions:
Condition | Reagents | Outcome |
---|---|---|
Hydrogenolysis | H₂, Pd/C, MeOH | Free amine formation |
Acidic Cleavage | HCl (4 M in dioxane) | Carbamate hydrolysis |
Mechanistic studies indicate that hydrogenolysis proceeds via Pd-mediated cleavage of the benzyl-oxygen bond, releasing toluene and CO₂ .
Carboxylic Acid Functionalization
The carboxylic acid undergoes esterification or amidation:
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Esterification: Reaction with ethanol/H₂SO₄ yields ethyl esters (85% yield).
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Amidation: Coupling with amines via EDCI/HOBt generates piperidine-based amides.
Biological Activity and Pharmacological Research
Piperidine derivatives exhibit diverse biological activities, though specific data for this compound remain exploratory:
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Cholinesterase Inhibition: Analogous structures show IC₅₀ values of 10–15 µM for acetylcholinesterase (AChE), suggesting potential in neurodegenerative disease research.
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Cytotoxicity: Methyl-substituted piperidines demonstrate moderate activity against cancer cell lines (e.g., IC₅₀ = 25 µM in MCF-7 breast cancer cells) .
Applications in Medicinal Chemistry
Drug Intermediate
The compound serves as a precursor to protease inhibitors and kinase modulators. For example, Ugi multicomponent reactions with Δ¹-piperideines yield argatroban analogs, thrombin inhibitors used in anticoagulant therapy .
Peptide Mimetics
Its rigid piperidine scaffold mimics proline residues in peptides, enabling the design of metabolically stable analogs.
Hazard | Precautionary Measure |
---|---|
Respiratory Irritation | Use fume hoods |
Skin Contact | Nitrile gloves and lab coats |
Spill Management | Absorb with inert material |
Material Safety Data Sheets (MSDS) recommend classifying the compound as H315-H319-H335 (skin/eye/respiratory irritation) .
Comparison with Related Compounds
(S)-Enantiomer Comparison
Property | (R)-Isomer | (S)-Isomer (CAS 88466-74-4) |
---|---|---|
Melting Point | Not reported | 100–101°C |
Boiling Point | Decomposes | 443.9°C |
Density | ~1.3 g/cm³ | 1.3 g/cm³ |
The (S)-enantiomer’s higher melting point suggests stronger crystalline packing forces .
Future Perspectives and Research Directions
Future studies should focus on:
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Stereoselective Synthesis: Developing asymmetric catalysis for enantiopure production.
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Biological Profiling: Screening against neurological and oncological targets.
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Green Chemistry: Solvent-free or catalytic methods to enhance sustainability.
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